molecular formula C7H7ClN2 B15221535 6-Chloro-4-vinylpyridin-2-amine

6-Chloro-4-vinylpyridin-2-amine

Cat. No.: B15221535
M. Wt: 154.60 g/mol
InChI Key: MRAGRGVIYGUXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-vinylpyridin-2-amine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a vinyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-vinylpyridin-2-amine can be achieved through several methods. One common method involves the chlorination of 2-amino-4-vinylpyridine. This reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final compound in a usable form .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-vinylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Chloro-4-vinylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the design of molecules with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of 6-Chloro-4-vinylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and vinyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their functions. The amine group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-vinylpyridin-2-amine is unique due to the presence of both chlorine and vinyl groups along with the amine group.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

6-chloro-4-ethenylpyridin-2-amine

InChI

InChI=1S/C7H7ClN2/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2,(H2,9,10)

InChI Key

MRAGRGVIYGUXPT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC(=C1)Cl)N

Origin of Product

United States

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